[(3-Bromo-2-chlorophenyl)methyl](methyl)amine
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Overview
Description
(3-Bromo-2-chlorophenyl)methylamine is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further bonded to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-bromo-2-chlorobenzyl chloride and methylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: (3-Bromo-2-chlorophenyl)methylamine can undergo further substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the halogens.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Secondary or tertiary amines depending on the extent of reduction.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry
Material Science: Used in the synthesis of materials with specific electronic properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
(3-Bromo-2-chlorophenyl)methylamine exerts its effects primarily through interactions with biological macromolecules. The bromine and chlorine atoms can form halogen bonds with proteins or nucleic acids, influencing their function. The methylamine group can participate in hydrogen bonding and ionic interactions, further modulating the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-chlorophenyl)methylamine
- (3-Bromo-2-chlorophenyl)methylamine
- (3-Bromo-2-chlorophenyl)methylamine
Uniqueness
(3-Bromo-2-chlorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required.
By understanding the synthesis, reactions, and applications of (3-Bromo-2-chlorophenyl)methylamine, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-(3-bromo-2-chlorophenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCRWEBDGHBXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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